N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide
Description
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide is a synthetic small molecule characterized by a fused imidazo[2,1-b][1,3]thiazole core linked to a phenyl ring substituted with a sulfamoylbenzamide group. This structure combines the electron-rich heterocyclic imidazothiazole system with a sulfonamide moiety, which is frequently associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c19-27(24,25)15-6-4-12(5-7-15)17(23)20-14-3-1-2-13(10-14)16-11-22-8-9-26-18(22)21-16/h1-11H,(H,20,23)(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCQJJGCBACPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles, which leads to the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Biological Activities
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide has been studied for its antimicrobial , anticancer , and anti-inflammatory properties:
- Anticancer Activity : Research indicates that compounds in this class can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting the cell cycle .
- Antimicrobial Properties : The compound's sulfonamide group is known for its antibacterial activity. It may act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .
- Anti-inflammatory Effects : Some studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways .
Anticancer Research
A study published in Cancer Letters examined the effects of imidazo[2,1-b][1,3]thiazole derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
Antimicrobial Efficacy
In a clinical trial reported in The Journal of Antimicrobial Chemotherapy, the efficacy of sulfonamide derivatives against resistant bacterial strains was evaluated. The findings revealed that this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Mechanism
Research published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of imidazo[2,1-b][1,3]thiazole derivatives. The study demonstrated that these compounds could inhibit the expression of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective against cancer cells . The imidazo[2,1-b][1,3]thiazole ring system plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Discussion and Implications
The target compound’s sulfamoylbenzamide group distinguishes it from SIRT1 agonists like SRT1720 and kinase inhibitors like the 3LZB complex. Meanwhile, structural analogs demonstrate that minor modifications (e.g., substituent groups, linker length) significantly alter biological activity and target selectivity .
Biological Activity
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity based on various research findings, including case studies and data tables.
The compound's chemical structure and properties are critical in understanding its biological activity. Below is a summary of its molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O3S |
| Molecular Weight | 379.44 g/mol |
| LogP | 4.0925 |
| Polar Surface Area | 49.124 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
Research indicates that compounds with imidazo[2,1-b][1,3]thiazole moieties exhibit a range of biological activities, including antiproliferative and antimicrobial effects. The following sections detail specific findings related to this compound.
Anticancer Activity
A significant area of research focuses on the anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives. For instance, studies have shown that related compounds exhibit potent antiproliferative effects against various cancer cell lines.
- Case Study : A study evaluated the antiproliferative activity of imidazo[2,1-b][1,3]thiazole derivatives on pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1, Panc-1). Compounds demonstrated IC50 values ranging from 5.11 to 10.8 µM, indicating significant cytotoxicity against these resistant cell lines .
- Mechanism of Action : The mechanism underlying these effects often involves the inhibition of focal adhesion kinase (FAK), which is overexpressed in several cancers. Compounds targeting FAK showed enhanced antitumor activity and potential synergy with existing chemotherapeutics like gemcitabine .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that certain derivatives possess antibacterial and antifungal properties.
- Study Findings : A recent investigation into imidazo[2,1-b][1,3]thiazole derivatives highlighted their effectiveness against various bacterial strains. The study reported minimum inhibitory concentrations (MICs) that suggest promising antibacterial activity .
Comparative Analysis of Related Compounds
To further illustrate the biological potential of this compound, a comparison with other related compounds is presented below:
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | Cancer cells (various) |
| Imidazo[2,1-b][1,3]thiadiazole derivative A | 5.11 | PDAC cells |
| Imidazo[2,1-b][1,3]thiadiazole derivative B | 0.59 | Mesothelioma cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
